molecular formula C11H14BrNO3 B14353758 3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide CAS No. 94795-15-0

3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide

Cat. No.: B14353758
CAS No.: 94795-15-0
M. Wt: 288.14 g/mol
InChI Key: DIPZZRAVXXWJLV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C12H16BrNO3. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted pyridinium salts.

Scientific Research Applications

3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include the modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
  • 3-Ethyl-1,2-dimethyl-5-(2-ethoxy-2-oxoethyl)pyridinium bromide

Comparison: 3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group enhances its ability to participate in nucleophilic addition and substitution reactions, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

94795-15-0

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

ethyl 2-(3-acetylpyridin-1-ium-1-yl)acetate;bromide

InChI

InChI=1S/C11H14NO3.BrH/c1-3-15-11(14)8-12-6-4-5-10(7-12)9(2)13;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1

InChI Key

DIPZZRAVXXWJLV-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC(=C1)C(=O)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.